4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
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Overview
Description
4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The indole moiety in its structure is known for its presence in various bioactive molecules, contributing to its diverse biological activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could be related to the various biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The compound’s structure, which includes an indole nucleus, could potentially influence these properties .
Result of Action
Indole derivatives are known to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Biochemical Analysis
Biochemical Properties
They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities . They have been used for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Derivative Formation: The piperazine ring can be introduced by reacting the indole derivative with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Benzylation: The final step involves the benzylation of the piperazine derivative using benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or indole derivatives.
Scientific Research Applications
4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-bicyclo-5-chloro-1H-indole-2-carboxamide: Another indole derivative with enzyme inhibitory properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Uniqueness
4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is unique due to its combination of the indole and piperazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-benzyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-2-25-17-20(19-10-6-7-11-21(19)25)23-22(27)26-14-12-24(13-15-26)16-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPWKDHQBFEMES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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